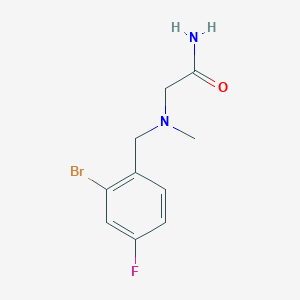
3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a cyano group, and a methoxypropan-2-yl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 3-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.
Cyano Group Introduction: The amino group is then converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation.
Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with 1-methoxypropan-2-yl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzenesulfonamides.
Reduction: Amino derivatives.
Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Comparison
Compared to similar compounds, 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to the presence of both a cyano group and a methoxypropan-2-yl group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClN2O3S |
|---|---|
Molecular Weight |
288.75 g/mol |
IUPAC Name |
3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13ClN2O3S/c1-8(7-17-2)14-18(15,16)10-4-3-9(6-13)11(12)5-10/h3-5,8,14H,7H2,1-2H3 |
InChI Key |
HBPIQDPOPFASRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-hydroxy-N'-[(Z)-{4-hydroxy-2,6-dioxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-5(2H)-ylidene}methyl]benzohydrazide](/img/structure/B14917393.png)
![4-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14917397.png)



![N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14917423.png)

![4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol](/img/structure/B14917435.png)


